molecular formula C22H16ClNO3S B2454359 [4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114652-85-5

[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No. B2454359
CAS RN: 1114652-85-5
M. Wt: 409.88
InChI Key: JIDWLCHSULRSJI-UHFFFAOYSA-N
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Description

The compound appears to contain a benzothiazinone core, which is a type of heterocyclic compound. This core is substituted with a 4-chlorophenyl group and a 4-methylphenyl group. The presence of the dioxido group suggests that the compound might have some degree of oxidative stability .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazinone core, substituted with a 4-chlorophenyl group and a 4-methylphenyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazinone core and the substituent groups. The chlorine atom on the phenyl ring might make that position more reactive towards nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atom might increase the compound’s density and boiling point compared to similar compounds without a halogen .

Scientific Research Applications

Synthesis and Reactivity

  • A study by Pouzet et al. (1998) focused on the synthesis of a benzo[b]thiophene sulfoxide derivative through oxidation, which could undergo Michael-type nucleophilic addition, leading to functionalized benzo[b]thiophenes. This method offers a route for the two-step functionalization of acyl-benzo[b]thiophene derivatives, potentially applicable to the synthesis and modification of compounds similar to the one (Pouzet, Erdelmeier, Dansette, & Mansuy, 1998).

Antimicrobial and Analgesic Activities

  • A series of compounds, including those with benzothiazine moieties, were synthesized and exhibited moderate anti-inflammatory, analgesic, and antimicrobial activities, as reported by Pulina et al. (2009). This suggests potential biomedical applications for similarly structured compounds (Pulina, Zalesov, Bystritskaya, Rubtsov, & Kutkovaya, 2009).

Synthesis and Characterization

  • Shahana and Yardily (2020) synthesized and characterized novel thiazolyl thiophene derivatives, including structural optimization and theoretical vibrational spectra analyses using density functional theory. These studies provide insight into the structural and electronic properties of thiazine-containing compounds, relevant to the compound of interest (Shahana & Yardily, 2020).

Molecular Docking and Biological Activity

  • Jayanna et al. (2013) conducted synthesis, antimicrobial, analgesic activity testing, and molecular docking studies on 1,3-benzoxazol-2-yl derivatives, showing pronounced activities and high receptor affinity in docking studies. This highlights the potential for compounds with benzoxazole and chlorophenyl groups to serve as lead structures in drug development (Jayanna, Vagdevi, Dharshan, Raghavendra, & Telkar, 2013).

These studies illustrate the diverse scientific research applications of compounds related to "4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone," from synthetic methodologies and characterization to potential biomedical uses. The insights gained from these studies could guide future research into the specific compound of interest.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, which is not specified. If it’s intended for use as a pharmaceutical, for example, the mechanism of action would depend on the specific biological target of the compound .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a novel compound, further studies would be needed to fully understand its properties and potential applications .

properties

IUPAC Name

[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO3S/c1-15-6-8-16(9-7-15)22(25)21-14-24(18-12-10-17(23)11-13-18)19-4-2-3-5-20(19)28(21,26)27/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDWLCHSULRSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

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